Cas no 73492-35-0 (Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-)
Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-
- 1-(4-bromophenyl)-2,2-dimethylpropan-1-ol
- AKOS010334009
- SCHEMBL3051159
- 73492-35-0
- IRBAZSFQRUTGBD-UHFFFAOYSA-N
-
- MDL: MFCD12786814
- Inchi: 1S/C11H15BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10,13H,1-3H3
- InChI Key: IRBAZSFQRUTGBD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C(C)(C)C)O
Computed Properties
- Exact Mass: 242.031
- Monoisotopic Mass: 242.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 3.5
Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB602641-250mg |
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol; . |
73492-35-0 | 250mg |
€177.90 | 2025-04-16 | ||
| abcr | AB602641-1g |
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol; . |
73492-35-0 | 1g |
€304.70 | 2025-04-16 | ||
| abcr | AB602641-5g |
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol; . |
73492-35-0 | 5g |
€955.30 | 2025-04-16 | ||
| abcr | AB602641-10g |
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol; . |
73492-35-0 | 10g |
€1584.80 | 2025-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741670-1g |
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol |
73492-35-0 | 98% | 1g |
¥1822.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y0994484-5g |
1-(4-bromophenyl)-2,2-dimethylpropan-1-ol |
73492-35-0 | 95% | 5g |
$1000 | 2025-02-26 | |
| eNovation Chemicals LLC | Y0994484-5g |
1-(4-bromophenyl)-2,2-dimethylpropan-1-ol |
73492-35-0 | 95% | 5g |
$1000 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0994484-5g |
1-(4-bromophenyl)-2,2-dimethylpropan-1-ol |
73492-35-0 | 95% | 5g |
$700 | 2024-08-02 | |
| Ambeed | A625778-1g |
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol |
73492-35-0 | 97% | 1g |
$244.0 | 2025-04-17 | |
| Ambeed | A625778-5g |
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol |
73492-35-0 | 97% | 5g |
$855.0 | 2025-04-17 |
Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- Suppliers
Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-
Research Briefing on Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- (CAS: 73492-35-0) in Chemical and Biomedical Applications
Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- (CAS: 73492-35-0) is a brominated tertiary alcohol derivative that has garnered significant attention in recent chemical and biomedical research due to its potential applications in pharmaceutical synthesis and material science. This compound, characterized by its unique steric hindrance and reactivity, serves as a versatile intermediate in organic synthesis. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the bromine atom and the tert-butyl group enhances its electrophilic properties, making it a valuable building block for complex molecular architectures.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 73492-35-0 as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's structural features were leveraged to improve binding affinity and selectivity, addressing challenges in autoimmune disease therapeutics. Computational docking studies revealed that derivatives of Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- exhibited low nanomolar IC50 values against BTK, with minimal off-target effects. These findings highlight its potential as a scaffold for next-generation kinase modulators.
Another groundbreaking application emerged from a 2024 ACS Biomaterials Science & Engineering report, where the compound was functionalized into polymeric coatings for medical devices. The bromine moiety facilitated photo-induced crosslinking, resulting in antimicrobial surfaces effective against Staphylococcus aureus biofilm formation. This innovation addresses critical needs in hospital-acquired infection prevention, showcasing the compound's dual role as a chemical and biological active agent.
Analytical advancements in characterizing 73492-35-0 have also progressed significantly. A recent Analytical Chemistry paper (2024) detailed a novel LC-MS/MS method for quantifying trace impurities in synthesized batches, achieving detection limits of 0.1 ppm. This development ensures compliance with stringent ICH guidelines for pharmaceutical intermediates, addressing previous challenges in quality control for this structurally complex compound.
Despite these promising developments, challenges remain in large-scale production due to the compound's sensitivity to oxidative degradation. A 2023 Organic Process Research & Development study proposed a stabilized continuous-flow synthesis protocol, improving yield from 68% to 92% while reducing hazardous waste generation. This process intensification approach aligns with green chemistry principles and may facilitate broader industrial adoption.
Future research directions identified in recent literature reviews emphasize exploring enantioselective applications of 73492-35-0, particularly in chiral drug synthesis. The compound's asymmetric carbon center presents opportunities for developing stereoselective catalysts, as preliminary studies have shown promising enantiomeric excess (ee) values in model reactions. Additionally, its potential in PROTAC (Proteolysis Targeting Chimera) design is being investigated, leveraging the tert-butyl group as a hydrophobic tag for targeted protein degradation.
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